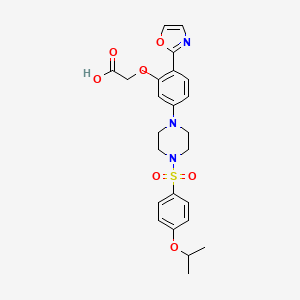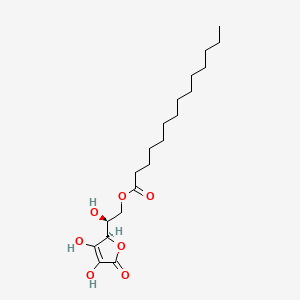
Autotaxin-IN-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Autotaxin-IN-1 is a small molecule inhibitor specifically designed to target autotaxin, an enzyme that plays a crucial role in the production of lysophosphatidic acid. Lysophosphatidic acid is a bioactive lipid involved in various physiological and pathological processes, including cell proliferation, migration, and survival. This compound has gained significant attention due to its potential therapeutic applications in treating diseases such as cancer, fibrosis, and inflammatory disorders.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Autotaxin-IN-1 typically involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure, followed by functional group modifications to enhance its inhibitory activity. Common synthetic routes involve:
Formation of the Core Structure: This step often involves the use of palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, to form the core scaffold.
Functional Group Modifications: Subsequent steps involve the introduction of various functional groups to improve the compound’s binding affinity and selectivity towards autotaxin. This may include amide bond formation, esterification, and other organic transformations.
Industrial Production Methods
Industrial production of this compound requires optimization of the synthetic route to ensure high yield and purity. This often involves scaling up the reaction conditions, optimizing the use of solvents and reagents, and implementing purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Autotaxin-IN-1 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify certain functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce or replace functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and amines are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific functional groups being modified. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
Autotaxin-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the enzymatic activity of autotaxin and its role in lysophosphatidic acid production.
Biology: Employed in cellular and molecular biology studies to investigate the signaling pathways mediated by lysophosphatidic acid.
Medicine: Explored as a potential therapeutic agent for treating diseases such as cancer, fibrosis, and inflammatory disorders. It has shown promise in preclinical studies for inhibiting tumor growth and reducing fibrosis.
Industry: Utilized in the development of new drugs targeting the autotaxin-lysophosphatidic acid signaling axis.
Mechanism of Action
Autotaxin-IN-1 exerts its effects by specifically inhibiting the enzymatic activity of autotaxin. Autotaxin is responsible for converting lysophosphatidylcholine into lysophosphatidic acid, a bioactive lipid that activates various signaling pathways through its interaction with G protein-coupled receptors. By inhibiting autotaxin, this compound reduces the production of lysophosphatidic acid, thereby modulating the downstream signaling pathways involved in cell proliferation, migration, and survival.
Comparison with Similar Compounds
Similar Compounds
GLPG1690: Another autotaxin inhibitor that has entered clinical trials for idiopathic pulmonary fibrosis.
BBT-877:
BLD-0409: An autotaxin inhibitor being investigated for its anti-cancer properties.
Uniqueness of Autotaxin-IN-1
This compound is unique due to its high selectivity and potency towards autotaxin. It has been specifically designed to target the active site of the enzyme, resulting in effective inhibition of lysophosphatidic acid production. Additionally, its favorable pharmacokinetic properties make it a promising candidate for further development as a therapeutic agent.
Properties
CAS No. |
1619971-30-0 |
|---|---|
Molecular Formula |
C21H23N7O2 |
Molecular Weight |
405.46 |
IUPAC Name |
1-[2-(Indan-2-ylamino)-5,7-dihydro-pyrrolo[3,4-d]pyrimidin-6-yl]-2-[2-(1H-[1,2,3]triazol-4-yl)-ethoxy]-ethanone |
InChI |
InChI=1S/C21H23N7O2/c29-20(13-30-6-5-17-10-23-27-26-17)28-11-16-9-22-21(25-19(16)12-28)24-18-7-14-3-1-2-4-15(14)8-18/h1-4,9-10,18H,5-8,11-13H2,(H,22,24,25)(H,23,26,27) |
InChI Key |
ILOFWCAZDNILKY-UHFFFAOYSA-N |
SMILES |
O=C(N1CC2=NC(NC3CC4=C(C=CC=C4)C3)=NC=C2C1)COCCC5=CNN=N5 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Autotaxin IN-1; Autotaxin IN 1; Autotaxin-IN 1; Autotaxin-IN-1 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(3R,4R)-4-methyl-3-(3,8,10-triazatricyclo[7.3.0.02,6]dodeca-1,4,6,8,11-pentaen-3-yl)piperidin-1-yl]-3-oxopropanenitrile](/img/structure/B605612.png)









![4-[3-[(2-chlorophenyl)methyl]-7-oxo-6H-triazolo[4,5-d]pyrimidin-5-yl]-N-[4-(trifluoromethyl)phenyl]piperidine-1-carboxamide](/img/structure/B605631.png)

